molecular formula C6416H9874N1688O1987S44 B1143277 Rituximab CAS No. 174722-31-7

Rituximab

Cat. No. B1143277
CAS RN: 174722-31-7
M. Wt: Unspecified
InChI Key:
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Description

Rituximab is a chimeric monoclonal antibody used to treat certain autoimmune diseases and types of cancer . It is used for non-Hodgkin lymphoma, chronic lymphocytic leukemia, rheumatoid arthritis, granulomatosis with polyangiitis, idiopathic thrombocytopenic purpura, pemphigus vulgaris, myasthenia gravis, and Epstein–Barr virus-positive mucocutaneous ulcers . It binds specifically to the CD20 antigen expressed on pre-B and consequently on mature B-lymphocytes of both normal and malignant cells, inhibiting their proliferation through apoptosis, CDC, and ADCC mechanisms .


Synthesis Analysis

The synthesis of Rituximab involves a series of minimization and equilibration phases . The process includes steps such as minimization, equilibration at a certain temperature with protein atoms kept at fixed positions, relaxing at a certain temperature by applying harmonic restraints only to the protein atoms, and gradual heating .


Molecular Structure Analysis

Rituximab is a chimeric monoclonal antibody against the protein CD20, which is primarily found on the surface of immune system B cells . When it binds to this protein it triggers cell death . The molecular weight of rituximab is 143,544 Da and is constituted of 1328 amino acids .


Chemical Reactions Analysis

Rituximab has been associated with infusion-related reactions . Most of these reactions occur within two hours of the medication being given and include symptoms such as rash, itchiness, low blood pressure, and shortness of breath .


Physical And Chemical Properties Analysis

Rituximab is a chimeric monoclonal antibody directed at CD20 positive B lymphocytes resulting in cell-mediated apoptosis . Its chemical formula is C6416H9874N1688O1987S44 and its molecular weight is 143857.63 .

Scientific Research Applications

Oncology

Rituximab is a chimeric mouse/human monoclonal antibody (mAb) therapy with binding specificity to CD20 . It was the first therapeutic antibody approved for oncology patients and was the top-selling oncology drug for nearly a decade . It has improved outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .

Immune-Mediated Disorders

Rituximab has shown safety and efficacy for the treatment of various immune-mediated disorders . These include acquired angioedema with C1-inhibitor deficiency, ANCA-associated vasculitis, autoimmune hemolytic anemia, Behçet’s disease, bullous pemphigoid, Castleman’s disease, cryoglobulinemia, Goodpasture’s disease, IgG4-related disease, immune thrombocytopenia, juvenile idiopathic arthritis, relapsing-remitting multiple sclerosis, myasthenia gravis, nephrotic syndrome, neuromyelitis optica, pemphigus, rheumatoid arthritis, spondyloarthropathy, and systemic sclerosis .

Myeloma

Apart from the relatively common B-cell lymphomas, rituximab has also been tested in the treatment of myeloma .

Waldenstrom’s Macroglobulinaemia

Rituximab has been used in the treatment of Waldenstrom’s macroglobulinaemia .

Hairy Cell Leukaemia

Rituximab has been tested in the treatment of hairy cell leukaemia .

Non-Hodgkin’s Lymphoma (NHL)

In oncology, its efficacy in treating B-cell malignancies, such as Non-Hodgkin’s Lymphoma (NHL), has been well-documented .

Chronic Lymphocytic Leukemia (CLL)

Rituximab has been effective in treating Chronic Lymphocytic Leukemia (CLL) .

Mechanism of Action

Target of Action

Rituximab is a genetically engineered chimeric murine/human monoclonal antibody . It is directed against the CD20 antigen , which is found on the surface of normal and malignant B lymphocytes . The CD20 antigen is expressed on most B cells during development from pre-B cells to mature B cells .

Mode of Action

Rituximab binds to the CD20 antigen on B cells, triggering cell death . It is thought to act primarily by depleting CD20-positive B cells . The antibody-dependent mechanisms contributing to rituximab-mediated B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytotoxicity (CMC), and apoptosis .

Biochemical Pathways

The binding of rituximab to CD20 triggers a series of biochemical pathways that lead to B-cell depletion. In particular, the activation of the complement system leads to the formation of a membrane attack complex (MAC), which kills the target . Additionally, rituximab induces cell death through ADCC and CMC .

Pharmacokinetics

The pharmacokinetics of rituximab can be influenced by several factors, including body weight, gender, and antigen-related factors . In patients with high levels of non-selective proteinuria, the pharmacokinetics of rituximab is profoundly altered . The clearance and volume of distribution of rituximab can also be affected by clinical variables such as proteinuria, anti-drug antibodies, and other factors .

Result of Action

The primary result of rituximab action is the elimination of B cells, including the cancerous ones, from the body . This allows a new population of healthy B cells to develop from lymphoid stem cells . Rituximab has demonstrated an impressive efficacy and safety profile, improving outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .

Action Environment

The effectiveness of rituximab can be influenced by various environmental factors. Polymorphisms in Fc gamma receptor and complement protein genes have been implicated as potential predictors of differential response to rituximab . The lack of companion biomarkers beyond CD20 itself has made it difficult to predict which patients will respond to any given anti-CD20 antibody . The advent of biosimilars and alternative anti-CD20 antibodies will likely lead to dramatic changes in how we use CD20 antibodies .

Safety and Hazards

Rituximab can cause serious side effects that can lead to death, including fatal infusion-related reactions, severe mucocutaneous reactions, hepatitis B virus reactivation, and progressive multifocal leukoencephalopathy . It is unclear if use during pregnancy is safe for the developing fetus or newborn baby .

Future Directions

T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown promising results, with rituximab playing a significant role . The recent worldwide COVID-19 emergency and the possible increased risk of infection with this class of drugs have shed light on the use of rituximab as an alternative treatment option for MS management .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rituximab involves the production of two separate monoclonal antibodies, which are then combined to form the final product. The first antibody is produced using hybridoma technology, while the second is produced using recombinant DNA technology. The two antibodies are then combined to form Rituximab.", "Starting Materials": [ "Mouse B cells", "Myeloma cells", "Human IgG1 antibody", "Human kappa light chain antibody", "CHO cells", "Plasmids containing the genes for the human IgG1 and kappa light chain antibodies" ], "Reaction": [ "Mouse B cells are fused with myeloma cells to create hybridoma cells", "Hybridoma cells are screened to identify those that produce the desired antibody", "The identified hybridoma cells are cultured to produce large quantities of the desired antibody", "The human IgG1 and kappa light chain genes are inserted into CHO cells using recombinant DNA technology", "The CHO cells are cultured to produce large quantities of the desired antibody", "The two antibodies are combined to form Rituximab" ] }

CAS RN

174722-31-7

Product Name

Rituximab

Molecular Formula

C6416H9874N1688O1987S44

Molecular Weight

Unspecified

synonyms

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

Origin of Product

United States

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